Diisopropylcarbamoyl chloride

Catalog No.
S750140
CAS No.
19009-39-3
M.F
C7H14ClNO
M. Wt
163.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diisopropylcarbamoyl chloride

CAS Number

19009-39-3

Product Name

Diisopropylcarbamoyl chloride

IUPAC Name

N,N-di(propan-2-yl)carbamoyl chloride

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

InChI

InChI=1S/C7H14ClNO/c1-5(2)9(6(3)4)7(8)10/h5-6H,1-4H3

InChI Key

RSAFAYLZKCYUQW-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)C(=O)Cl

Canonical SMILES

CC(C)N(C(C)C)C(=O)Cl

Synthesis of Carbamates:

Diisopropylcarbamoyl chloride serves as a crucial intermediate in the synthesis of diverse carbamate derivatives. Carbamates are a class of organic compounds with a broad range of applications, including:

  • Pharmaceutical drugs: Many clinically relevant drugs, such as Metolazone (a diuretic) and Zidovudine (an antiretroviral), possess a carbamate structure.
  • Insecticides: Carbaryl and Carbofuran are prominent examples of carbamate insecticides, known for their effectiveness against various insect pests.
  • Herbicides: Certain herbicides, like Molinate and Propham, also belong to the carbamate class, offering weed control solutions in agricultural settings.

By reacting diisopropylcarbamoyl chloride with various alcohols, phenols, or amines, researchers can synthesize a wide variety of carbamate derivatives tailored for specific research or industrial applications.

Peptide Coupling:

Diisopropylcarbamoyl chloride finds use in peptide coupling reactions, a process crucial for synthesizing peptides and polypeptides. These molecules play vital roles in biological processes and drug development. The diisopropylcarbamate group introduced by the reagent acts as a temporary protecting group for the amino group of an amino acid during the coupling process. This temporary protection allows for selective attachment of another amino acid, ultimately leading to the formation of a peptide bond.

Organic Synthesis:

Beyond its specific applications mentioned above, diisopropylcarbamoyl chloride contributes to various organic synthesis endeavors. Its ability to activate carboxylic acids makes it valuable for:

  • Acylation reactions: Introducing an acyl group (R-CO-) onto various organic molecules for diverse purposes.
  • Esterification reactions: Forming esters (R-COOR') by reacting with alcohols.
  • Amide bond formation: Facilitating the formation of amide bonds (R-CO-NR₂) under specific reaction conditions.

Diisopropylcarbamoyl chloride is characterized by its functional groups, which include a carbamoyl group (–C(O)NH–) and a chloride group (–Cl). The presence of two isopropyl groups enhances its steric properties and influences its reactivity. This compound appears as a colorless to pale yellow liquid and is known for its ability to react with nucleophiles, making it useful in the synthesis of various organic compounds .

DIC is a hazardous compound and should be handled with appropriate precautions. Here are some key safety points:

  • Highly Toxic: Contact with skin or inhalation can cause severe burns and respiratory problems [, ].
  • Corrosive: Reacts with water to release HCl fumes, causing skin and eye irritation [].
  • Lachrymator: Causes tearing and eye irritation [].
  • Incompatible: Reacts violently with water and strong bases [].

The reactivity of diisopropylcarbamoyl chloride primarily involves nucleophilic substitution reactions. It can undergo hydrolysis in the presence of water, leading to the formation of diisopropylcarbamic acid and hydrochloric acid. Additionally, it can decompose to form an isocyanate and hydrochloric acid under certain conditions .

Key Reactions:

  • Hydrolysis:
    C7H14ClNO+H2OC7H14NCOOH+HCl\text{C}_7\text{H}_{14}\text{ClNO}+\text{H}_2\text{O}\rightarrow \text{C}_7\text{H}_{14}\text{NCOOH}+\text{HCl}
  • Decomposition:
    C7H14ClNOR NCO+HCl\text{C}_7\text{H}_{14}\text{ClNO}\rightarrow \text{R NCO}+\text{HCl}

Diisopropylcarbamoyl chloride can be synthesized through various methods, including:

  • Reaction of Diisopropylamine with Thionyl Chloride: This method involves treating diisopropylamine with thionyl chloride, resulting in the formation of diisopropylcarbamoyl chloride along with byproducts such as sulfur dioxide and hydrochloric acid.
  • Chlorination of Diisopropylcarbamic Acid: Direct chlorination can also yield diisopropylcarbamoyl chloride from its corresponding carbamic acid.

General Synthesis Reaction:

 CH3 2CH NH2+SOCl2 CH3 2CH NH C O Cl+SO2+HCl\text{ CH}_3\text{ }_2\text{CH NH}_2+\text{SOCl}_2\rightarrow \text{ CH}_3\text{ }_2\text{CH NH C O Cl}+\text{SO}_2+\text{HCl}

Diisopropylcarbamoyl chloride finds applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Peptide Synthesis: Its ability to activate carboxylic acids makes it useful in peptide coupling reactions.
  • Isocyanate Production: It can be used in the generation of isocyanates, which are valuable in the production of polyurethanes.

Studies on diisopropylcarbamoyl chloride often focus on its interactions with nucleophiles and solvents. Kinetic studies have shown that its solvolysis reactions can provide insights into its stability and reactivity under different conditions . The influence of temperature and solvent polarity on these reactions has also been examined to understand better the mechanisms involved.

Diisopropylcarbamoyl chloride shares similarities with other carbamoyl chlorides but exhibits unique properties due to its steric bulk from the isopropyl groups. Below is a comparison with similar compounds:

Compound NameFormulaUnique Features
N,N-Dimethylcarbamoyl ChlorideC₅H₁₁ClNLess sterically hindered; more reactive
N,N-Bis(2-methylpropyl)carbamoyl ChlorideC₉H₁₉ClNLarger alkyl groups; different steric effects
N,N-Ethylcarbamoyl ChlorideC₅H₁₁ClNSmaller ethyl group; different reactivity profile

Diisopropylcarbamoyl chloride's unique combination of steric hindrance and reactivity makes it particularly valuable in specific synthetic pathways where selectivity is crucial.

Diisopropylcarbamoyl chloride emerged in the mid-20th century as part of broader investigations into carbamate and urea derivatives. Early patents, such as US Patent 3,356,713 (1967), highlighted its utility in synthesizing pesticidal p-phenylene-dicarbamates. The compound’s structure, confirmed via X-ray crystallography and spectroscopic methods, reveals a planar carbamoyl chloride group flanked by two isopropyl substituents, which confer steric hindrance and influence reaction kinetics.

Initial syntheses relied on the reaction of diisopropylamine with phosgene, a method later refined to improve safety and yield. By the 1980s, alternative routes using thiophosgene or chloroformate esters gained traction, particularly for large-scale production. Early applications focused on agrochemicals, but its role expanded into medicinal chemistry as researchers exploited its ability to introduce the diisopropylcarbamoyl group into bioactive molecules.

Significance in Synthetic Organic Chemistry Research

Diisopropylcarbamoyl chloride is indispensable in constructing carbamate linkages, a cornerstone of peptide mimetics and prodrug design. Its reactivity with amines and alcohols facilitates the synthesis of N,N-diisopropylcarbamates, which serve as protective groups in solid-phase peptide synthesis (SPPS). For example, the compound enables the formation of 1-aryl-1-alkenyl carbamates, critical intermediates in asymmetric catalysis.

Recent studies emphasize its role in enantioselective transformations. In palladium-catalyzed conjunctive cross-couplings, diisopropylcarbamoyl chloride acts as an electrophile, enabling the synthesis of tertiary β-boryl amides with >90% enantiomeric excess. This reactivity is attributed to the steric bulk of the isopropyl groups, which mitigates undesired side reactions and enhances stereochemical control.

Key Physical and Chemical Properties

PropertyValueSource
Molecular Weight163.65 g/mol
Melting Point52–54°C
Boiling Point90–93°C (15 mmHg)
Density1.019 g/cm³
Refractive Index1.458 (estimated)

Evolution of Diisopropylcarbamoyl Chloride Research Methodologies

Early mechanistic studies focused on solvolysis pathways. Hall and Lueck (1965) demonstrated that hydrolysis in aqueous acetone proceeds via an SN1 mechanism, with a positive entropy of activation ($$ \Delta S^\ddagger = +3.50 \, \text{cal} \cdot \text{mol}^{-1} \cdot \text{K}^{-1} $$) indicative of a unimolecular ionization process. By contrast, reactions in nonpolar solvents like benzene follow an SN2 pathway, as evidenced by second-order kinetics in amine substitutions.

Modern catalytic applications leverage its compatibility with transition metals. For instance, Pd(OAc)2/MandyPhos catalysts facilitate asymmetric couplings with boronic esters, yielding chiral amides critical to drug discovery. Computational studies using density functional theory (DFT) have further elucidated the transition states involved, guiding the design of stereoselective reactions.

Current Research Landscape and Academic Challenges

Contemporary research prioritizes sustainability and precision. Green chemistry initiatives aim to replace phosgene-dependent syntheses with catalytic carbonylations using CO and diisopropylamine. However, challenges persist in controlling the compound’s hydrolytic instability; even trace moisture can degrade it to diisopropylcarbamic acid and HCl, complicating storage and handling.

Another frontier involves expanding its utility in bioconjugation. Recent work by Thieme et al. (2023) demonstrated its efficacy in modifying sulfonimidoyl fluorides, enabling site-selective protein labeling. Nevertheless, the steric bulk of the isopropyl groups limits reactivity with sterically hindered substrates, necessitating tailored catalysts or elevated temperatures.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

19009-39-3

Wikipedia

Diisopropylcarbamic chloride

Dates

Modify: 2023-08-15

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